molecular formula C16H17N3O B5523042 2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B5523042
M. Wt: 267.33 g/mol
InChI Key: FLOCGSRDOFWZIL-UHFFFAOYSA-N
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Description

“2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidine is an organic compound with a six-member ring with two nitrogen atoms and four carbon atoms . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .

Scientific Research Applications

Synthesis of Imidazo[1,5-a]pyrimidine Derivatives

This compound serves as a precursor in the synthesis of new derivatives of imidazo[1,5-a]pyrimidine, which are of interest due to their structural resemblance to purine bases like adenine and guanine . These derivatives have potential applications in medicinal chemistry, particularly as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for rheumatoid arthritis treatment, and antibacterial agents .

Anticancer Activity

Imidazo[1,5-a]pyrimidine derivatives, including those related to the compound , have shown promise in anticancer research. They have been reported to exhibit cytostatic activities, potentially leading to cell cycle arrest in cancer cell lines . This suggests a role for these compounds in the development of new cancer therapies.

Central Nervous System (CNS) Agents

Due to their ability to act as GABA_A receptor positive allosteric modulators, derivatives of imidazo[1,5-a]pyrimidine can be explored for their therapeutic significance in CNS disorders. This includes the potential treatment of anxiety, insomnia, and epilepsy .

Digestive System Applications

The structural similarity of imidazo[1,5-a]pyrimidine derivatives to proton pump inhibitors indicates potential applications in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Anti-Inflammatory Agents

Some imidazo[1,5-a]pyrimidine derivatives have been found to possess anti-inflammatory properties, making them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) .

Aromatase Inhibitors

These compounds have also been explored as aromatase inhibitors, which are crucial in the treatment of hormone-sensitive breast cancers. By inhibiting the enzyme aromatase, they can reduce estrogen production and slow the growth of certain types of breast cancer .

Carbohydrate Metabolism Enzyme Inhibitors

Imidazo[1,5-a]pyrimidine derivatives can influence enzymes involved in carbohydrate metabolism, which may lead to new treatments for metabolic disorders such as diabetes .

Antimicrobial Agents

The antibacterial properties of imidazo[1,5-a]pyrimidine derivatives make them interesting candidates for the development of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .

properties

IUPAC Name

2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-11-9-12(2)19-16(17-11)15(14(18-19)10-20-3)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOCGSRDOFWZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)COC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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